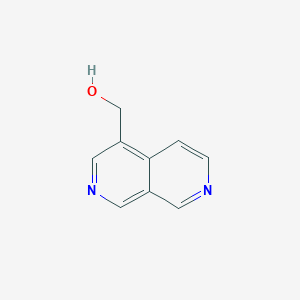

(2,7-Naphthyridin-4-yl)methanol

Description

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2,7-naphthyridin-4-ylmethanol |

InChI |

InChI=1S/C9H8N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-5,12H,6H2 |

InChI Key |

IYKWMXMVJMYUOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC2=CN=CC(=C21)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The synthesis of (2,7-Naphthyridin-4-yl)methanol generally involves:

- Construction or functionalization of the naphthyridine ring system.

- Introduction of the hydroxymethyl group at the 4-position.

- Reduction or substitution reactions to achieve the target alcohol functionality.

Preparation from 2,7-Naphthyridin-4-ol Derivatives

One common approach involves starting from 2,7-naphthyridin-4-ol or its derivatives, followed by chlorination and reduction steps:

Chlorination of 2,7-naphthyridin-4-ol hydrochloride hydrate using phosphorus oxychloride (POCl3) under reflux conditions (1–5 hours) converts the hydroxy group to a chloro substituent, facilitating further functionalization.

The chlorinated intermediate can then be reduced to the corresponding hydroxymethyl derivative using reducing agents such as sodium borohydride or borohydride salts (e.g., potassium borohydride).

This method is advantageous for its direct conversion but requires careful control of reaction conditions to avoid over-chlorination or decomposition.

Synthesis via N,N-Dimethyl-2-(3-cyano-4-pyridyl)ethenamine Intermediate

Baldwin et al. reported a synthesis starting from 3-cyano-4-methyl pyridine:

The methyl group is converted into an ethenamine derivative by reaction with N,N-dimethylformamide dimethyl acetal at high temperature (150 °C) over 16 hours.

This intermediate is then purified by distillation under reduced pressure (160 °C, 0.2 mm Hg), yielding the desired naphthyridine derivative in moderate yield (~63%).

However, the harsh conditions and purification steps limit scalability.

Reduction of Methyl Esters to Hydroxymethyl Derivatives

A widely used method for preparing pyridinyl methanols involves reduction of methyl esters:

For example, methyl 2-aminopyridine-4-carboxylate can be reduced with lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under reflux for 3 hours to yield (2-amino-pyridin-4-yl)methanol with a 73% yield.

This approach can be adapted for naphthyridine analogs by starting from the corresponding methyl ester derivatives.

The reaction requires careful quenching and workup to isolate the alcohol product.

Oxidation and Subsequent Reduction Strategy

A multi-step approach involves:

Oxidation of methyl groups on the naphthyridine ring to aldehydes using selenium dioxide (SeO2) in dioxane at moderate temperatures (50–55 °C).

The aldehyde intermediate is then reduced with sodium borohydride (NaBH4) in dry THF to the hydroxymethyl derivative.

This method provides good yields (around 85%) and allows selective functionalization at the 7-position, which can be adapted for 4-position substitution with appropriate precursors.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Chlorination-Reduction | 2,7-Naphthyridin-4-ol hydrochloride hydrate | POCl3, then NaBH4 or KBH4 | Reflux 1–5 h (chlorination), mild reduction | Moderate | Direct, but requires careful control |

| Ethenamine Intermediate | 3-cyano-4-methyl pyridine | N,N-dimethylformamide dimethyl acetal | 150 °C, 16 h; distillation purification | ~63% | Harsh conditions, limited scalability |

| Ester Reduction | Methyl 2-aminopyridine-4-carboxylate | LiAlH4 in THF | Reflux 3 h | 73% | Adaptable to naphthyridine esters |

| Oxidation-Reduction | 2-amino-7-methylnaphthyridine | SeO2 (oxidation), NaBH4 (reduction) | 50–55 °C (oxidation), RT (reduction) | 85% | Selective functionalization, good yield |

Research Findings and Considerations

The chlorination-reduction route is well-documented in patents and literature for preparing halogenated and hydroxylated naphthyridine derivatives, with phosphorus oxychloride being a preferred chlorinating agent due to its efficiency and selectivity.

The ester reduction method using lithium aluminum hydride is a classical and reliable approach for converting carboxylate esters to primary alcohols, applicable to heterocyclic systems including naphthyridines.

Oxidation of methyl groups to aldehydes with selenium dioxide followed by reduction is a mild and efficient method that allows for selective functional group transformations on the naphthyridine ring.

The ethenamine intermediate synthesis, while innovative, involves high temperature and long reaction times, making it less practical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: (2,7-Naphthyridin-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The naphthyridine ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as selenium dioxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products:

- Oxidation of the hydroxymethyl group yields (2,7-Naphthyridin-4-yl)carboxaldehyde or (2,7-Naphthyridin-4-yl)carboxylic acid.

- Reduction of the naphthyridine ring forms dihydro-2,7-naphthyridine derivatives.

- Substitution reactions produce various halogenated or alkylated naphthyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Potential

The unique structure of (2,7-Naphthyridin-4-yl)methanol positions it as a promising candidate for antiviral and anticancer therapies. Research indicates that derivatives of naphthyridine compounds often exhibit significant biological activity against various cancer cell lines. For instance, studies have shown that related naphthyridine derivatives demonstrated an IC50 value of 10 µM against human leukemia cells, indicating potential anticancer efficacy.

Mechanism of Action

The mechanism of action typically involves the inhibition of key enzymes or the modulation of receptor activity, which can lead to apoptosis in cancer cells. For example, naphthyridine derivatives have been found to inhibit cancer cell proliferation through various pathways, including cell cycle arrest and induction of apoptosis .

Antimicrobial Activity

Broad-Spectrum Efficacy

this compound has also been evaluated for its antimicrobial properties. Studies reveal that naphthyridine derivatives show promising results against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Case Study: Antibiotic Potentiation

In a notable study, researchers found that a derivative similar to this compound enhanced the activity of fluoroquinolone antibiotics against multi-resistant bacterial strains. This suggests that it could serve as an effective antibiotic adjuvant.

Anti-inflammatory Properties

Research has indicated that naphthyridine derivatives can reduce pro-inflammatory cytokine levels in cellular models. This anti-inflammatory effect is crucial for developing treatments for conditions characterized by chronic inflammation .

Neuropharmacological Applications

CNS Activity

There is growing interest in the neuropharmacological effects of naphthyridine derivatives. Compounds within this class have been studied for their potential use as anxiolytics and antidepressants. For instance, animal model studies have shown that these compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways .

| Study | Findings |

|---|---|

| Lee et al. (2022) | Identified anxiolytic properties in related naphthyridine compounds through behavioral assays in animal models. |

| Patel et al. (2023) | Reported antidepressant-like effects in rodent models, suggesting potential for treating mood disorders. |

Mechanism of Action

The mechanism of action of (2,7-Naphthyridin-4-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing the binding affinity to biological targets. The naphthyridine ring can intercalate with DNA or interact with proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Isomeric Naphthyridine Derivatives

(a) 1,7-Naphthyridine Derivatives

Compounds like N-[3-Cyano-2-(4-bromophenyl)-1,7-naphthyridin-4-yl]alanine () highlight the impact of isomerism. The 1,7-naphthyridine scaffold, compared to the 2,7-naphthyridine system, alters electronic distribution and steric accessibility. For instance:

- Reactivity : The 1,7-isomer undergoes Suzuki-Miyaura coupling with boronic acids (e.g., (2-ethoxyphenyl)boronic acid) to introduce aryl groups, a reaction less documented for the 2,7-isomer .

(b) 1,8-Naphthyridine Derivatives

describes 3-[4-amino-5-thioxo-4,5-dihydro-1H-(1,2,4)-triazol-3-yl]-1-ethyl-7-methyl-1H-1,8-naphthyridin-4-one, a 1,8-naphthyridine derivative with antibacterial properties. Key differences include:

- Substituent Effects: The 1,8-isomer’s triazole-thione group enhances antimicrobial activity, whereas the methanol group in the 2,7-isomer may improve solubility or metabolic stability .

- Synthetic Complexity: 1,8-Naphthyridine derivatives often require multistep alkylation and cyclization, while (2,7-naphthyridin-4-yl)methanol synthesis (as in ) involves direct functionalization of preformed naphthyridine cores .

Pyridine and Thiazole Analogues

(a) (4-Methoxypyridin-2-yl)methanol ()

This pyridine derivative shares a hydroxymethyl group but lacks the fused bicyclic system. Key distinctions:

- Lipophilicity : The naphthyridine core increases molecular weight (MW: ~174 g/mol for pyridine vs. ~190 g/mol for naphthyridine) and lipophilicity (calculated logP: ~0.5 vs. ~1.2), influencing membrane permeability .

(b) (2,4-Diphenyl-1,3-thiazol-5-yl)methanol ()

This thiazole-based compound diverges in heterocycle class and substitution pattern:

- Heterocycle Core: The thiazole ring (vs. ~190 g/mol for naphthyridine) .

- Substituent Impact: The diphenyl groups increase steric bulk, which may hinder binding to compact active sites compared to the more streamlined naphthyridine-methanol structure .

Functionalized Naphthyridines in Drug Development

(a) PROTACs and Kinase Inhibitors

describes PROTACs incorporating 2,7-naphthyridine derivatives (e.g., tert-butyl 2-(2-(2-(4-(2,6-dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)ethoxy)-ethoxy]acetate). The methanol group in this compound could serve as a linker attachment point, analogous to ester or ether functionalities in PROTACs .

(b) Antiviral and Antimicrobial Agents

The 2,7-naphthyridine scaffold is present in SARS-CoV-2 protease inhibitors (), where substituents like dichlorotetrahydroquinoline carboxamide drive potency. The methanol derivative’s hydroxyl group may offer a site for prodrug derivatization or solubility enhancement .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2,7-Naphthyridin-4-yl)methanol, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis can be adapted from naphthyridine derivative protocols. For example, nucleophilic substitution reactions using propargyl bromide in DMF with K₂CO₃ as a base (30 min stirring for oxyanion formation) followed by quenching with ice and extraction with ethyl acetate . Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1). Post-synthesis, purification under reduced pressure yields the crude product, which can be further refined via column chromatography.

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR/LC-MS : For confirming molecular structure and detecting impurities.

- X-ray crystallography : For absolute structural determination using programs like SHELXL (small-molecule refinement) or SHELXS (structure solution) .

- Computational tools : Use MOL search or cLogP/H-bond donor-acceptor parameters to predict physicochemical properties .

Q. What are the primary research applications of this compound in organic chemistry?

- Methodological Answer : The compound serves as a versatile intermediate:

- Pharmaceutical synthesis : Functionalization via its hydroxyl group for coupling reactions (e.g., esterification, etherification) .

- Heterocyclic building blocks : Participation in cyclization reactions to form fused naphthyridine systems, leveraging its aromatic core .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or biological activity?

- Methodological Answer : Implement iterative analysis:

Replicate experiments : Ensure reproducibility under identical conditions (e.g., solvent purity, temperature control).

Hypothesis testing : For biological assays, validate via orthogonal methods (e.g., enzymatic vs. cell-based assays).

Data triangulation : Cross-reference NMR, LC-MS, and computational models to identify anomalies .

Q. What strategies improve regioselectivity during functionalization of the naphthyridine core?

- Methodological Answer :

- Catalyst optimization : Use Pd₂(dba)₃ with tri-tert-butylphosphonium tetrafluoroborate for Suzuki-Miyaura couplings to target specific positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 4-position, while methanol promotes quaternization at the 2-position .

- Temperature control : Lower temperatures (0–5°C) favor kinetic control in electrophilic aromatic substitution.

Q. How can computational modeling predict the biological interactions of this compound derivatives?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors).

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at the 7-position) with antimicrobial activity .

- ADMET prediction : Assess drug-likeness via parameters like polar surface area and rotatable bonds .

Q. What advanced techniques mitigate challenges in crystallizing this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.